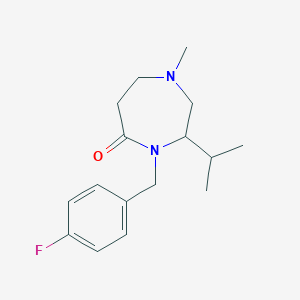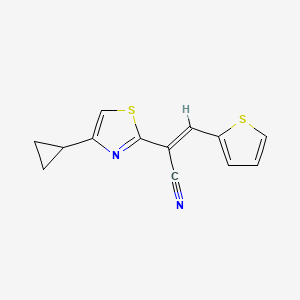
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity, causing significant distress or interpersonal difficulty. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
作用機序
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one works by targeting several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which results in an increase in the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. The drug has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire. This compound has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has several advantages and limitations for use in laboratory experiments. The drug has been extensively studied in clinical trials, which provides a large body of data on its efficacy and safety. However, the drug has a narrow therapeutic window, which means that it must be carefully dosed to avoid adverse effects. Additionally, the drug has a number of potential interactions with other medications, which must be taken into account when designing experiments.
将来の方向性
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one. One potential area of research is the use of the drug in the treatment of other conditions, such as depression, anxiety, and alcohol dependence. Another potential area of research is the development of new drugs that target the same neurotransmitters as this compound, but with fewer side effects. Additionally, further studies are needed to determine the long-term effects of this compound on sexual function and overall health.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 4-fluorobenzylamine with isopropylmagnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 1-methyl-1,4-diazepane-5-one to form the intermediate product, which is subsequently treated with acetic acid to yield this compound.
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has been extensively studied in clinical trials for its efficacy and safety in the treatment of HSDD in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with low sexual desire. This compound has also been studied for its potential use in the treatment of other conditions, such as depression, anxiety, and alcohol dependence.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)15-11-18(3)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYNMLTVHPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)
![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)